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Suberyl Glycine-13C2,15N

Cat. No.: B1161820
M. Wt: 234.22
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Description

Theoretical Foundations of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to unravel the intricate workings of metabolic pathways in health and disease. researchgate.net The core principle of SIRM involves the introduction of a nutrient or metabolite labeled with a stable isotope into a biological system, such as cell culture, an animal model, or even a human subject. nih.govnih.gov This labeled "tracer" is then metabolized by the organism, and the isotope is incorporated into various downstream metabolites.

Analytical platforms, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to detect and quantify the labeled metabolites. nih.gov These techniques can distinguish between the naturally abundant, lighter isotopes (e.g., ¹²C, ¹⁴N) and their heavier, stable counterparts (¹³C, ¹⁵N) based on their mass-to-charge ratio (in MS) or nuclear spin properties (in NMR). nih.gov By analyzing the pattern and extent of isotope incorporation into different molecules, researchers can trace active metabolic pathways, determine the relative contributions of different substrates to a particular metabolite pool, and quantify the rates of metabolic reactions, known as fluxes. researchgate.netnih.gov This approach is key to understanding how metabolic networks are rewired in various physiological and pathological states. researchgate.net

Significance of ¹³C and ¹⁵N Isotopic Labeling in Metabolic Flux Analysis and Quantification

Metabolic Flux Analysis (MFA) is a key application of stable isotope labeling that quantifies the rates of reactions within a metabolic network. medchemexpress.com The use of ¹³C and ¹⁵N as isotopic tracers is particularly significant in MFA for several reasons.

Carbon (¹³C) and nitrogen (¹⁵N) are fundamental building blocks of most biomolecules. ¹³C-labeled tracers, such as [U-¹³C]-glucose, are invaluable for tracing the path of carbon atoms through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. creative-proteomics.comresearchgate.net This allows for the precise determination of how cells utilize carbon sources to produce energy and biosynthetic precursors like amino acids and fatty acids. creative-proteomics.com

Nitrogen (¹⁵N) labeling complements ¹³C tracing by tracking the flow of nitrogen, which is essential for the synthesis of amino acids, nucleotides, and other nitrogenous compounds. creative-proteomics.comresearchgate.net By using tracers labeled with both ¹³C and ¹⁵N, such as [U-¹³C,¹⁵N]-glutamine, researchers can perform dual isotopic labeling experiments. nih.gov This powerful co-labeling strategy enables the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive and integrated view of cellular metabolism. nih.gov This joint resolution of carbon and nitrogen pathways is crucial for understanding the metabolic interplay in complex biological systems, such as in the study of pathogen metabolism for drug development. nih.gov

Historical Development of Glycine (B1666218) Conjugates as Metabolic Intermediates and Research Probes

The study of metabolic conjugation pathways dates back to the 19th century. In 1841, Alexander Ure discovered that the human body excretes hippuric acid after the ingestion of benzoic acid, a finding later confirmed by Wilhelm Keller. uniroma1.it This marked the discovery of glycine conjugation, one of the earliest known drug metabolism pathways. uniroma1.it

Glycine conjugation is a two-step enzymatic process that plays a critical role in the detoxification of a wide range of organic acids, both from endogenous metabolism and from xenobiotic sources like dietary polyphenols. nih.govwikipedia.org The pathway involves the activation of an acid to its high-energy coenzyme A (CoA) thioester, a reaction catalyzed by ligase enzymes. uniroma1.it Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from CoA to the amino group of glycine. uniroma1.itnih.gov This process is vital for regenerating the pool of free Coenzyme A, which is essential for numerous metabolic functions, including mitochondrial energy production. uniroma1.it

The historical and ongoing study of this pathway highlights the importance of glycine conjugates as metabolic intermediates. The synthesis of isotopically labeled versions of these conjugates, such as Suberyl Glycine-¹³C₂,¹⁵N, provides modern researchers with sophisticated tools. Suberyl Glycine-¹³C₂,¹⁵N is a labeled analogue of Suberyl Glycine. cymitquimica.compharmaffiliates.com Such labeled compounds serve as internal standards in mass spectrometry-based metabolomics for the accurate quantification of their unlabeled counterparts or can be used to probe the activity of specific metabolic pathways in detail.

Research Data and Findings

Below are tables detailing the chemical properties of Suberyl Glycine-¹³C₂,¹⁵N and a summary of the key research concepts discussed.

Table 1: Chemical Properties of Suberyl Glycine-¹³C₂,¹⁵N
PropertyValueSource
Molecular FormulaC₈[¹³C]₂H₁₇[¹⁵N]O₅ scbt.com
Molecular Weight234.22 g/mol scbt.comnih.gov
IUPAC Name8-(hydroxycarbonyl(1¹³C)methyl(¹⁵N)amino)-8-oxooctanoic acid nih.gov
Synonyms8-[(Carboxymethyl)amino]-8-oxooctanoic Acid;-13C2,15N, Suberylglycine-13C2,15N cymitquimica.comnih.gov
ApplicationsMetabolism, Metabolomics, MS/MS Standards, Proteomics isotope.com
Table 2: Summary of Key Research Concepts
ConceptDescriptionSignificance
Stable Isotope Resolved Metabolomics (SIRM)A technique that uses stable isotope tracers to follow the metabolic fate of compounds within a biological system. researchgate.netnih.govEnables the tracing of active metabolic pathways and quantification of metabolic fluxes, providing a dynamic view of metabolism. nih.govnih.gov
Metabolic Flux Analysis (MFA)A method for quantifying the in vivo rates (fluxes) of metabolic reactions. medchemexpress.comProvides precise insights into cellular functions and dysfunctions, aiding in metabolic engineering and disease research. creative-proteomics.com
¹³C and ¹⁵N Dual LabelingAn experimental approach using substrates labeled with both ¹³C and ¹⁵N isotopes. nih.govAllows for the simultaneous measurement of carbon and nitrogen flow through metabolic networks, offering a more complete picture of cellular metabolism. nih.gov
Glycine ConjugationAn enzymatic pathway that detoxifies organic acids by conjugating them with glycine. uniroma1.itwikipedia.orgCrucial for maintaining cellular homeostasis, particularly the regeneration of free Coenzyme A (CoASH) in mitochondria. uniroma1.it

Properties

Molecular Formula

C₈¹³C₂H₁₇¹⁵NO₅

Molecular Weight

234.22

Synonyms

8-[(Carboxymethyl)amino]-8-oxooctanoic Acid; -13C2,15N Suberylglycine-13C2,15N

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation of Suberyl Glycine 13c2,15n

Precursor Selection and Strategic Derivatization for Labeling

The synthesis of Suberyl Glycine-13C2,15N fundamentally involves the formation of an amide bond between suberic acid and isotopically labeled glycine (B1666218). The selection of appropriate precursors is critical for achieving high yields and isotopic purity.

Suberic Acid Moiety : The precursor for the suberyl group is typically a reactive derivative of suberic acid (octanedioic acid). To facilitate the amide bond formation, suberic acid is often activated. Common activation strategies include conversion to an acyl chloride (suberoyl chloride), an N-hydroxysuccinimide (NHS) ester, or another activated ester. This derivatization enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of glycine.

Glycine Moiety : The isotopically labeled glycine, Glycine-¹³C₂,¹⁵N, serves as the core of the isotopic label. This precursor is commercially available with high isotopic enrichment, typically exceeding 98-99%. ckisotopes.comeurisotop.comisotope.com The use of pre-labeled glycine is the most direct and efficient strategy for introducing the stable isotopes into the final molecule. mdpi.com The glycine precursor must have its amino group available for the coupling reaction.

The strategic choice of a derivatized suberic acid is crucial for ensuring a clean and efficient reaction with the expensive isotopically labeled glycine, thereby maximizing the incorporation of the labeled moiety.

Reaction Mechanisms and Yield Enhancement for Labeled Synthesis

The formation of the amide bond between the activated suberic acid and Glycine-¹³C₂,¹⁵N proceeds via a nucleophilic acyl substitution mechanism. The amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated suberic acid derivative.

To enhance the yield of the labeled synthesis, several strategies can be employed:

Coupling Reagents : The use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), can efficiently promote the amide bond formation. researchgate.net

Reaction Conditions : Optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. musechem.com Anhydrous and aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to prevent hydrolysis of the activated acid.

Stoichiometry : A slight excess of the more readily available and less expensive reactant (the suberic acid derivative) can be used to drive the reaction to completion and ensure maximal incorporation of the valuable labeled glycine.

Flow Chemistry : Modern techniques like flow chemistry can offer precise control over reaction parameters, leading to improved mixing, enhanced safety, and potentially higher yields compared to traditional batch synthesis. x-chemrx.com

Chromatographic and Spectroscopic Methods for Isotopic Purity Verification

After the synthesis, rigorous purification and verification of the isotopic purity of this compound are imperative.

Chromatographic Purification : High-performance liquid chromatography (HPLC) is the primary method for purifying the final product. nih.govmoravek.com Reversed-phase HPLC with a suitable solvent gradient can effectively separate the desired product from unreacted starting materials, byproducts, and any di-substituted species.

Spectroscopic Verification :

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is a definitive technique to confirm the elemental composition and verify the incorporation of the stable isotopes. acs.orgrsc.org The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which will be higher than that of the unlabeled compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the labels within the glycine moiety. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the structure and determining the isotopic purity. wikipedia.orgnih.gov ¹H NMR will show characteristic signals for the suberyl and glycine protons. ¹³C NMR will clearly show the enrichment at the two carbon positions of the glycine moiety. researchgate.net The coupling between ¹³C and ¹⁵N can also be observed, providing further confirmation of isotopic incorporation. nih.gov

The combination of these chromatographic and spectroscopic methods ensures the identity, chemical purity, and isotopic enrichment of the synthesized this compound. rsc.org

Quality Control and Assessment of Isotopic Integrity

Quality control (QC) is essential to ensure the reliability of this compound as an internal standard. musechem.comnih.gov

Isotopic Enrichment : The isotopic enrichment is quantitatively determined using mass spectrometry by comparing the peak intensities of the labeled and unlabeled isotopologues. researchgate.net The goal is to achieve an isotopic purity of >98%.

Chemical Purity : The chemical purity is assessed by HPLC, typically with UV detection, to ensure that the product is free from chemical impurities. A purity of ≥95% is generally required. eurisotop.com

Structural Integrity : NMR spectroscopy is used to confirm that the molecular structure is correct and that no rearrangements or degradation have occurred during synthesis and purification. rsc.org

Stability Studies : The stability of the labeled compound under various storage conditions is evaluated to establish its shelf life and ensure its integrity over time. nih.gov

By implementing these stringent quality control measures, the isotopic integrity and chemical purity of this compound are guaranteed, making it a reliable standard for quantitative analytical applications. thermofisher.comamerigoscientific.com

Data Tables

Table 1: Precursors for the Synthesis of Suberyl Glycine-¹³C₂,¹⁵N

Precursor Role Key Considerations
Suberic Acid (or derivative) Provides the suberyl moiety Activation (e.g., as an acyl chloride or NHS ester) is necessary for efficient reaction.

Table 2: Analytical Methods for Verification

Analytical Technique Purpose Expected Outcome
High-Performance Liquid Chromatography (HPLC) Purification and chemical purity assessment Isolation of the target compound with high purity (≥95%).
High-Resolution Mass Spectrometry (HRMS) Confirmation of mass and isotopic incorporation Detection of the correct molecular weight for the labeled compound.

Elucidation of Metabolic Pathways Involving Suberyl Glycine 13c2,15n

Pathways of Formation and Degradation of Suberyl Glycine (B1666218) in Biological Systems

Suberylglycine (B135176) is an acyl glycine, a class of metabolites that are typically minor products of fatty acid metabolism. nih.gov However, their production can be significantly increased in certain metabolic disorders. nih.gov The formation and degradation of suberylglycine are intrinsically linked to the pathways of fatty acid oxidation and amino acid conjugation.

Role in Medium-Chain Fatty Acid Oxidation Pathways

Suberyl glycine is a glycine-conjugated form of suberic acid, a medium-chain dicarboxylic acid. chempep.comresearchgate.net Dicarboxylic acids are formed through the ω-oxidation of fatty acids, an alternative pathway to the primary β-oxidation that occurs in the mitochondria. mdpi.com This pathway becomes particularly important when mitochondrial β-oxidation is impaired. mdpi.com

In conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism, the β-oxidation of medium-chain fatty acids is blocked. chempep.commedscape.comnih.gov This leads to an accumulation of medium-chain acyl-CoA esters. mdpi.com To alleviate the toxic effects of these accumulating intermediates, the cell utilizes alternative metabolic routes, including ω-oxidation, which results in the formation of dicarboxylic acids like suberic acid. medscape.com These dicarboxylic acids can then be further metabolized. nih.gov The urinary levels of suberylglycine are notably increased in patients with MCAD deficiency, making it a key diagnostic marker for this disorder. chempep.comresearchgate.netmdpi.com

Mechanisms of Glycine Conjugation and Deconjugation

The formation of suberylglycine occurs through the conjugation of suberyl-CoA (the activated form of suberic acid) with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, which is located in the mitochondria. nih.govf1000research.com This conjugation process serves as a detoxification mechanism, converting the less soluble acyl-CoA into a more water-soluble acylglycine that can be readily excreted in the urine. mdpi.com

Suberyl-CoA + Glycine ⇌ Suberylglycine + CoA-SH

The deconjugation of suberylglycine, the reverse reaction to release free suberic acid and glycine, is also possible. However, the glycine conjugation pathway is generally considered a terminal step for the excretion of excess acyl groups. The balance between conjugation and deconjugation is influenced by the cellular concentrations of the substrates and the activity of the involved enzymes.

Tracing of Suberyl Glycine-13C2,15N in Cellular and Subcellular Compartments

The use of this compound as a tracer allows for the precise tracking of its movement and localization within the cell. The dual labeling with ¹³C on the suberyl moiety and ¹⁵N on the glycine provides a comprehensive view of the fate of both components of the molecule.

Upon introduction into a biological system, this compound is expected to be transported into cells via amino acid or organic anion transporters. Once inside the cell, its distribution among different subcellular compartments can be monitored using techniques like mass spectrometry imaging or subcellular fractionation followed by isotope ratio mass spectrometry.

Given that the key enzymes for both fatty acid oxidation and glycine conjugation are located within the mitochondria, it is anticipated that a significant portion of intracellular this compound would localize to this organelle. nih.govwikipedia.orgkhanacademy.org The peroxisome is another crucial organelle for the metabolism of dicarboxylic acids, and therefore, tracing studies would likely show the presence of the ¹³C-labeled suberyl portion within this compartment as well. nih.govwikipedia.org

Interactive Data Table: Hypothetical Subcellular Distribution of ¹³C and ¹⁵N Labels from this compound

The following table presents hypothetical data to illustrate the expected distribution of the isotopic labels in different cellular compartments after administration of this compound. This data is for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.

Cellular CompartmentRelative Abundance of ¹³C Label (%)Relative Abundance of ¹⁵N Label (%)
Cytosol2035
Mitochondria5545
Peroxisomes155
Endoplasmic Reticulum510
Nucleus55

Identification and Quantification of Labeled Catabolites and Anabolites

By tracing the ¹³C and ¹⁵N isotopes from this compound, researchers can identify and quantify the downstream metabolites (catabolites) and molecules that incorporate these isotopes (anabolites).

Catabolites: The degradation of this compound would likely involve the cleavage of the amide bond, releasing ¹³C-suberic acid and ¹⁵N-glycine.

The ¹³C-suberic acid would then likely undergo further β-oxidation within the peroxisomes and mitochondria, leading to the formation of shorter-chain ¹³C-labeled dicarboxylic acids (e.g., adipic acid) and eventually ¹³C-labeled acetyl-CoA. nih.gov This ¹³C-acetyl-CoA can then enter the Krebs cycle, leading to the labeling of various cycle intermediates and ultimately the release of ¹³CO₂.

The ¹⁵N-glycine can be incorporated into various metabolic pathways. It can be used for the synthesis of other amino acids like serine, or it can be a precursor for the synthesis of purines, glutathione, and heme. nih.gov The ¹⁵N label could also be transferred to other molecules through transamination reactions.

Anabolites: The isotopes from this compound can be incorporated into newly synthesized molecules. For instance, the ¹³C atoms from the suberyl moiety, after being converted to acetyl-CoA, could be used for the synthesis of fatty acids or cholesterol. The ¹⁵N from the glycine could be found in newly synthesized proteins and nucleotides.

Interactive Data Table: Hypothetical Labeled Metabolites Identified After Administration of this compound

This table provides a hypothetical list of labeled metabolites that could be detected and their potential metabolic significance. This is an illustrative example, as direct experimental data is not available.

Labeled MetaboliteIsotope(s) DetectedPotential Metabolic Pathway
¹³C-Adipic Acid¹³CPeroxisomal β-oxidation of suberic acid
¹³C-Succinyl-CoA¹³CKrebs cycle intermediate from acetyl-CoA
¹³CO₂¹³CComplete oxidation in the Krebs cycle
¹⁵N-Serine¹⁵NGlycine-serine interconversion
¹⁵N-Glutathione¹⁵NGlutathione synthesis
¹³C-Palmitate¹³CDe novo fatty acid synthesis
¹⁵N-Guanine¹⁵NPurine biosynthesis

Dynamic Flux Analysis of Carbon and Nitrogen Through Associated Biochemical Networks

Dynamic flux analysis using stable isotopes like ¹³C and ¹⁵N allows for the quantification of the rates (fluxes) of metabolic pathways in living systems. nih.govcreative-proteomics.com By monitoring the rate of appearance and disappearance of labeled species over time, a quantitative picture of metabolic network activity can be constructed.

Administering this compound and measuring the isotopic enrichment in various metabolites over time would enable the calculation of fluxes through several key pathways:

Glycine Conjugation Flux: The rate of formation of suberylglycine can be determined, providing insights into the capacity of this detoxification pathway.

Dicarboxylic Acid Oxidation Flux: The rate of degradation of the ¹³C-suberyl moiety through peroxisomal and mitochondrial β-oxidation can be quantified.

Krebs Cycle Flux: The rate of entry of ¹³C-acetyl-CoA derived from suberic acid into the Krebs cycle can be measured.

Glycine and Nitrogen Metabolism Flux: The flux of ¹⁵N from glycine into various nitrogen-containing compounds can be determined, providing information on amino acid and nucleotide metabolism. nih.gov

These flux measurements are invaluable for understanding how metabolic networks adapt to different physiological and pathological conditions, such as inborn errors of metabolism or nutritional changes. The dual labeling of this compound provides a unique opportunity to simultaneously probe both carbon and nitrogen metabolism. nih.gov

Enzymatic Interactions and Kinetic Analysis with Suberyl Glycine 13c2,15n

Identification of Enzymes Catalyzing Suberyl Glycine (B1666218) Metabolism

The metabolism of suberyl glycine, the non-labeled analogue of Suberyl Glycine-13C2,15N, is primarily catalyzed by Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). wikipedia.org This enzyme is a key player in the Phase II detoxification pathway, responsible for the conjugation of various acyl-CoA molecules with glycine. nih.gov This process, known as glycine conjugation, converts carboxylic acids into their more water-soluble and readily excretable N-acylglycine derivatives. uniroma1.it

The reaction catalyzed by GLYAT involves the transfer of an acyl group from an acyl-CoA thioester to the amino group of glycine. wikipedia.org In the context of suberyl glycine, it is presumed that suberic acid is first activated to suberyl-CoA, which then serves as the substrate for GLYAT in a reaction with glycine. The resulting product is suberyl glycine. Therefore, GLYAT is the principal enzyme expected to interact with and process this compound.

Determination of Enzyme Kinetics and Isotope Effects (KIEs)

The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximal velocity (Vmax), provide insights into its catalytic mechanism and efficiency. The use of a labeled substrate like this compound is particularly advantageous for kinetic studies, as it allows for highly sensitive and specific detection of the reaction product, often through mass spectrometry-based methods. nih.gov

Furthermore, the presence of heavy isotopes at specific positions in this compound (¹³C and ¹⁵N) enables the investigation of kinetic isotope effects (KIEs). nih.gov KIEs are a powerful tool for probing the transition state of an enzymatic reaction. einsteinmed.edu By comparing the reaction rates of the labeled and unlabeled substrates, researchers can infer which bonds are broken or formed in the rate-determining step of the catalytic cycle. For instance, a significant ¹⁵N-KIE would suggest that the nitrogen atom of glycine is directly involved in the rate-limiting step, likely the nucleophilic attack on the acyl-CoA thioester. Similarly, a ¹³C-KIE at a carbonyl carbon could provide information about changes in bonding at that position during the transition state. nih.gov

Table 2: Representative Kinetic Parameters for GLYAT with an Acyl-CoA Substrate

Kinetic ParameterValue
Km (for Acyl-CoA)50 µM
Km (for Glycine)2 mM
Vmax100 µmol/min/mg
kcat50 s⁻¹
kcat/Km1 x 10⁶ M⁻¹s⁻¹

This table provides illustrative kinetic data and does not represent measured values for this compound.

Influence of Cofactors and Allosteric Regulators on Labeled Substrate Turnover

The activity of GLYAT is dependent on the availability of its substrates, acyl-CoA and glycine. Coenzyme A (CoA) is a crucial cofactor in the initial activation of carboxylic acids to their corresponding acyl-CoA thioesters, a prerequisite for the GLYAT-catalyzed reaction. mdpi.com Therefore, the cellular pool of free CoA can indirectly influence the turnover of suberyl glycine.

Allosteric regulation, where a molecule binds to a site on the enzyme other than the active site to modulate its activity, is a common mechanism for controlling metabolic pathways. wikipedia.org While specific allosteric regulators of GLYAT have not been extensively characterized, it is plausible that intermediates or products of related metabolic pathways could exert such control to maintain metabolic homeostasis. pnas.org For instance, high levels of certain fatty acids or their CoA esters have been shown to allosterically regulate other acyltransferases. biorxiv.org The use of this compound in cellular or in vitro assays could help identify potential allosteric modulators by monitoring changes in its metabolic rate in the presence of various candidate molecules.

Structural and Mechanistic Enzymology of Glycine N-Acyltransferase and Related Enzymes

The three-dimensional structure of GLYAT provides a framework for understanding its catalytic mechanism and substrate specificity. researchgate.net The enzyme belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily, characterized by a conserved structural fold. The active site of GLYAT is a pocket that accommodates both the acyl-CoA and glycine substrates in a specific orientation to facilitate the acyl transfer reaction. researchgate.net

Structural studies have revealed key amino acid residues involved in substrate binding and catalysis. A proposed mechanism involves a catalytic triad (B1167595) or a general base that deprotonates the amino group of glycine, enhancing its nucleophilicity for the attack on the thioester carbonyl of the acyl-CoA substrate. researchgate.net The study of how isotopically labeled substrates like this compound interact with the enzyme at a molecular level, potentially through techniques like NMR spectroscopy, could provide further detailed insights into the enzyme's mechanism and the dynamics of substrate binding and product release.

Advanced Analytical Methodologies for Suberyl Glycine 13c2,15n Profiling

Mass Spectrometry-Based Techniques for Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity, specificity, and ability to differentiate between isotopes based on their mass-to-charge ratio. Various MS-based techniques are utilized for the comprehensive profiling of Suberyl Glycine-13C2,15N.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Labeled Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, a derivatization step is essential to increase its volatility and thermal stability. researchgate.net

Method development for the GC-MS analysis of this compound would typically involve the following steps:

Derivatization: Esterification of the carboxylic acid groups and acylation of the amine group are common derivatization strategies. For instance, a two-step derivatization can be employed, starting with the esterification of the carboxyl groups using an alcohol (e.g., n-butanol) in an acidic medium, followed by acylation of the amine group with an agent like trifluoroacetic anhydride (B1165640) (TFAA). This process converts the polar this compound into a more volatile derivative suitable for GC analysis.

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of the derivatized analyte. The temperature program of the GC oven is optimized to achieve good resolution and peak shape.

MS Detection: The mass spectrometer is operated in either full-scan mode to identify the fragmentation pattern or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.net The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivatized molecule, with the characteristic mass shift due to the 13C and 15N labels.

A hypothetical GC-MS method for the analysis of derivatized this compound is summarized in the table below.

ParameterCondition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Injector Temperature 280 °C
Oven Program 100 °C (1 min), then 10 °C/min to 300 °C (5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and polar compounds like this compound in complex biological matrices. nih.govnih.gov This method offers the advantage of minimal sample preparation and high-throughput capabilities. bohrium.comresearchgate.net

A typical LC-MS/MS method for this compound would involve:

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, using a C18 column to separate the analyte from other matrix components. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid) to improve ionization efficiency.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for acylglycines, typically operated in positive ion mode.

Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is often used for MS/MS analysis. In the first quadrupole (Q1), the precursor ion corresponding to the protonated this compound is selected. This precursor ion is then fragmented in the second quadrupole (q2, collision cell), and the resulting product ions are monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity.

The MRM transitions for this compound would be selected based on its specific fragmentation pattern, which will differ from its unlabeled counterpart by a few mass units.

ParameterCondition
LC Column C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor Ion (Q1) -> Product Ion (Q3)

High-Resolution Mass Spectrometry for Precise Metabolite Identification and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, provides highly accurate mass measurements, enabling the confident identification of compounds and the detailed analysis of their isotopic patterns. rsc.orgyoutube.com

For this compound, HRMS offers several advantages:

Precise Mass Measurement: HRMS can determine the mass of the labeled compound with very high accuracy (typically < 5 ppm), which helps in confirming its elemental composition and distinguishing it from other isobaric interferences.

Isotopic Pattern Analysis: The high resolving power of HRMS allows for the clear visualization and analysis of the isotopic cluster of this compound. This is crucial for confirming the number and type of isotopic labels in the molecule and for assessing its isotopic purity. researchgate.net The observed isotopic pattern can be compared with the theoretically calculated pattern to verify the labeling.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the absolute quantification of analytes in complex samples. rsc.orgnih.gov In this technique, a known amount of the isotopically labeled compound (this compound) is added to the sample as an internal standard before sample preparation and analysis.

The key principles of SID-MS are:

Co-elution: The labeled internal standard and the unlabeled analyte are chemically identical and therefore co-elute during chromatographic separation.

Identical Ionization and Fragmentation: They also exhibit identical ionization efficiency and fragmentation behavior in the mass spectrometer.

Ratio Measurement: The ratio of the signal intensity of the unlabeled analyte to the labeled internal standard is measured. Since the concentration of the internal standard is known, the concentration of the analyte can be accurately calculated. springernature.com

This method effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, leading to highly accurate and precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. It is particularly useful for confirming the position of isotopic labels within a molecule.

1H-NMR, 13C-NMR, and 15N-NMR for Isotopic Labeling Pattern Determination

1H-NMR (Proton NMR): While 1H-NMR primarily observes hydrogen nuclei, the presence of 13C and 15N isotopes can indirectly influence the proton spectrum. For instance, the coupling between 1H and 13C (J-coupling) can lead to the splitting of proton signals, confirming the position of the 13C label adjacent to a proton. The presence of the 15N label can also cause a small shift in the chemical shift of adjacent protons.

13C-NMR (Carbon-13 NMR): 13C-NMR is a direct method to observe the carbon skeleton of a molecule. In the 13C-NMR spectrum of this compound, the signals corresponding to the two 13C-labeled carbon atoms in the glycine (B1666218) moiety will be significantly enhanced in intensity compared to the natural abundance 13C signals of the suberyl part. This provides direct evidence of the location of the 13C labels.

15N-NMR (Nitrogen-15 NMR): 15N-NMR directly probes the nitrogen atom. For this compound, a single, strong signal would be expected in the 15N-NMR spectrum, confirming the presence and location of the 15N label in the glycine amide bond. The chemical shift of this signal can also provide information about the chemical environment of the nitrogen atom.

The combination of these NMR techniques provides an unambiguous determination of the isotopic labeling pattern in this compound, complementing the information obtained from mass spectrometry.

NMR TechniqueExpected Observation for this compound
1H-NMR Splitting of the glycine methylene (B1212753) proton signal due to 1H-13C coupling.
13C-NMR Two highly intense signals corresponding to the labeled carbonyl and alpha-carbon of the glycine moiety.
15N-NMR A single, intense signal corresponding to the labeled nitrogen atom in the amide bond.

Quantitative NMR for Isotopic Enrichment and Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for the determination of purity and isotopic enrichment of chemical substances, including isotopically labeled compounds like this compound. acanthusresearch.comemerypharma.com Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself for quantification, but instead utilizes a certified internal standard of known purity. fujifilm.com

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. For the purity assessment of this compound, a precisely weighed amount of the compound is mixed with a known amount of a high-purity internal standard. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response and complete relaxation of all relevant nuclei. By comparing the integral of a specific proton signal from this compound to the integral of a known proton signal from the internal standard, the purity of the labeled compound can be accurately calculated.

The determination of isotopic enrichment, specifically the incorporation of ¹³C and ¹⁵N isotopes, can also be achieved using NMR spectroscopy. While ¹H NMR is primarily used for purity assessment, ¹³C and ¹⁵N NMR, or ¹H-¹³C and ¹H-¹⁵N correlated 2D NMR techniques, can provide direct evidence and quantification of isotopic labeling. acs.orgnih.gov For this compound, the presence of ¹³C isotopes will result in characteristic splitting patterns (J-coupling) in the ¹H NMR spectrum for protons directly attached to or near the labeled carbons. The ratio of the satellite peaks (due to ¹³C coupling) to the main peak (from the unlabeled portion, if any) can be used to determine the ¹³C enrichment. Similarly, ¹⁵N enrichment can be assessed through the observation of ¹H-¹⁵N coupling or by direct ¹⁵N NMR spectroscopy. nih.gov

A hypothetical qNMR analysis for the purity of a batch of this compound is presented in the table below.

ParameterValue
Analyte This compound
Internal Standard Maleic Acid (Certified Purity: 99.95%)
Analyte Weight 10.25 mg
Internal Standard Weight 5.12 mg
Analyte ¹H Signal (Integral) -CH₂- (glycine moiety), δ 3.9 ppm (2H)
Internal Standard ¹H Signal (Integral) -CH=CH- (olefinic), δ 6.3 ppm (2H)
Calculated Purity 99.2%
Isotopic Enrichment (from ¹³C satellites) >99% ¹³C
Isotopic Enrichment (from ¹⁵N NMR) >99% ¹⁵N

This table is for illustrative purposes only and does not represent actual experimental data.

Optimized Chromatographic Separations for Isotope-Labeled Suberyl Glycine

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the quantification of low-abundance analytes in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response.

The development of robust and reliable chromatographic methods is critical for the accurate analysis of this compound and its unlabeled counterpart. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired sensitivity and throughput.

For HPLC and UPLC analysis of acylglycines, reversed-phase chromatography is a common approach. nih.govnih.gov Method development for this compound would involve the careful selection of a suitable C18 or similar stationary phase to achieve good retention and peak shape. The mobile phase composition, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol (B129727) with an acidic modifier such as formic acid, is optimized to achieve the desired separation from endogenous interferences. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govnih.gov

Gas chromatography, on the other hand, requires the analyte to be volatile and thermally stable. Since Suberyl Glycine is a polar and non-volatile compound, derivatization is a mandatory step prior to GC analysis. Method development would focus on optimizing the GC parameters such as the type of capillary column (e.g., a mid-polar phase), the temperature program for the oven, and the injector and detector temperatures to ensure efficient separation and detection of the derivatized analyte.

The following table summarizes key considerations for method development across these platforms.

Chromatographic TechniqueKey Method Development Parameters
HPLC/UPLC Column: C18, C8, or other suitable reversed-phase column. Mobile Phase: Gradient elution with water/acetonitrile or water/methanol containing 0.1% formic acid. Flow Rate: Optimized for column dimensions and particle size. Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
GC Derivatization: Essential to increase volatility (see section 5.3.2). Column: Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). Carrier Gas: Helium or Hydrogen. Temperature Program: Optimized for the separation of the derivatized analyte from by-products and matrix components. Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full scan mode.

As mentioned, derivatization is a crucial step for the analysis of polar compounds like Suberyl Glycine by GC-MS. The primary goal of derivatization is to replace active hydrogens in polar functional groups (e.g., -COOH and -NH) with less polar, more volatile groups. This enhances the thermal stability and volatility of the analyte, making it amenable to GC separation. jfda-online.com

Silylation is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, and amino groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed to introduce trimethylsilyl (B98337) (TMS) groups. The reaction conditions, including the choice of solvent, reaction temperature, and time, must be carefully optimized to ensure complete derivatization of this compound. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.

The introduction of silyl (B83357) groups not only enhances volatility but can also improve the ionization efficiency in the mass spectrometer, leading to better sensitivity. The mass spectra of the derivatized labeled and unlabeled analytes will exhibit a characteristic mass shift corresponding to the number of isotopic labels, allowing for their simultaneous detection and quantification.

The table below outlines common derivatization reagents and their applications for this compound analysis.

Derivatization ReagentTarget Functional GroupsAdvantagesConsiderations
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) -COOH, -NHForms volatile and stable TMS derivatives.Sensitive to moisture. Requires anhydrous conditions.
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) -COOH, -NHBy-products are highly volatile and do not interfere with chromatography.Sensitive to moisture.
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) -COOH, -NHForms more stable t-BDMS derivatives, less susceptible to hydrolysis.Higher molecular weight of the derivative may lead to longer retention times.

Investigative Applications of Suberyl Glycine 13c2,15n in Biochemical and Metabolic Research

Use as an Internal Standard in Targeted Metabolomics for Accurate Quantification of Suberyl Glycine (B1666218)

In the field of targeted metabolomics, the precise and accurate quantification of specific metabolites is paramount. Suberyl Glycine-13C2,15N serves as an ideal internal standard (IS) for the measurement of its unlabeled counterpart, suberyl glycine. nih.govthermofisher.com The use of a stable isotope-labeled internal standard is the preferred method to correct for variations in ionization efficiency and matrix effects in mass spectrometry-based analyses. nih.govthermofisher.com

By adding a known amount of this compound to a biological sample at an early stage of the analytical workflow, any sample loss or variability during extraction, derivatization, and analysis can be accounted for. thermofisher.com Since the stable isotope-labeled standard is structurally identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. ckisotopes.com This allows for the accurate quantification of suberyl glycine by measuring the ratio of the signal intensity of the analyte to that of the internal standard. ckisotopes.com This approach significantly improves the reliability and reproducibility of quantitative data, which is crucial for understanding the roles of acylglycines in various metabolic states. nih.govnih.gov

Table 1: Characteristics of this compound as an Internal Standard

FeatureDescriptionReference
Isotopic Labeling Contains two 13C atoms and one 15N atom.N/A
Chemical Similarity Nearly identical chemical and physical properties to endogenous suberyl glycine. ckisotopes.com
Mass Difference A distinct mass shift allows for differentiation from the unlabeled analyte by mass spectrometry. thermofisher.com
Correction Capability Corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.govthermofisher.com
Analytical Platforms Compatible with LC-MS/MS and GC-MS/MS platforms. nih.gov

Application in In Vitro Cellular Models for Investigating Metabolic Flux and Pathway Perturbations

In vitro cellular models are fundamental tools for dissecting cellular metabolism. The introduction of stable isotope tracers like this compound into cell culture systems allows for the detailed investigation of metabolic flux and the effects of various perturbations on specific pathways. nih.govnih.gov By tracing the incorporation of the 13C and 15N labels into downstream metabolites, researchers can map the flow of carbon and nitrogen atoms through the metabolic network. creative-proteomics.comnih.gov

This technique, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone. creative-proteomics.com For instance, by incubating cells with this compound, scientists can quantify the rate of its metabolism and identify the products formed. This information is invaluable for understanding how metabolic pathways are rewired in response to genetic modifications, drug treatments, or changes in the cellular environment. nih.govd-nb.info Such studies can reveal metabolic vulnerabilities in diseases like cancer and identify potential therapeutic targets. nih.gov

Utilization in Ex Vivo Tissue Perfusion Studies for Organ-Specific Metabolic Investigations

Ex vivo tissue perfusion systems provide a powerful platform for studying the metabolism of intact organs in a controlled environment that closely mimics physiological conditions. nih.govyoutube.com The use of stable isotope tracers in these systems, including those involving labeled glycine derivatives, enables detailed investigations into organ-specific metabolic pathways. nih.gov

In a typical ex vivo liver perfusion study, for example, a stable isotope-labeled substrate can be introduced into the perfusion medium. nih.gov The subsequent analysis of tissue extracts and the perfusate allows researchers to track the fate of the labeled atoms. This approach has been used to observe canonical liver pathways, such as bile acid synthesis, as evidenced by the incorporation of 13C2 glycine into glycocholate. nih.gov These studies provide quantitative data on metabolic fluxes within the organ, offering insights into processes like gluconeogenesis, the urea (B33335) cycle, and amino acid metabolism under various physiological and pathological states. nih.govresearchgate.net The ability to maintain viable organ tissue outside the body allows for controlled metabolic experiments that are not feasible in vivo. nih.govdntb.gov.ua

Table 2: Applications in Ex Vivo Tissue Perfusion

Organ ModelMetabolic Pathway InvestigatedKey FindingsReference
Liver Bile Acid SynthesisObserved 13C2 glycine incorporation into glycocholate. nih.gov
Liver Urea CycleEvidenced by the presence of 13C5 citrulline. nih.gov
Liver Ketone Body SynthesisFormation of 13C beta-hydroxybutyrate was detected. nih.gov
Liver GluconeogenesisQuantified contributions from various precursors. researchgate.net

Deployment in Animal Models for Systemic Metabolic Interrogation and Flux Analysis

Animal models are indispensable for understanding systemic metabolism and the complex interplay between different organs. nih.govnih.gov The administration of stable isotope-labeled compounds like this compound to these models allows for the interrogation of metabolic pathways at the whole-organism level. nih.govkuleuven.be This in vivo metabolic flux analysis provides a dynamic and integrated view of metabolism that is not attainable through in vitro or ex vivo studies alone. nih.gov

By tracing the labeled atoms through various tissues and biofluids, researchers can quantify metabolic fluxes and understand how they are altered in disease states. nih.gov For example, stable isotope tracing can be used to study the inter-organ transport and oxidation of metabolic fuels. nih.gov This approach has been instrumental in investigating metabolic modulation in a variety of conditions, including cancer, ischemia/reperfusion injury, and nutritional studies. nih.gov The data generated from these animal studies are crucial for translating basic research findings into clinically relevant applications.

Elucidation of Specific Biochemical Pathway Dysregulation Through Stable Isotope Tracing

Stable isotope tracing is a powerful technique for identifying and characterizing the dysregulation of specific biochemical pathways in various diseases. nih.govkuleuven.bespringernature.com By introducing a labeled substrate into a biological system, researchers can follow its metabolic fate and pinpoint alterations in pathway activity. kuleuven.benih.gov This approach provides more than just a static snapshot of metabolite concentrations; it reveals the dynamic processes of synthesis, breakdown, and conversion of molecules. researchgate.net

For instance, in the context of cancer metabolism, stable isotope tracing has been used to uncover rewired metabolic pathways that support rapid cell proliferation. d-nb.info Studies have shown that cancer cells often exhibit altered glucose, glutamine, serine, and glycine metabolism. d-nb.info Similarly, in inborn errors of metabolism, stable isotope dilution analysis can be used to accurately measure the accumulation of specific metabolites, such as isovalerylglycine in isovaleric acidemia, aiding in diagnosis. nih.gov The ability to trace the flow of atoms through metabolic networks provides unparalleled insights into the functional consequences of genetic or pathological perturbations. springernature.com

Contribution to Biomarker Discovery Research in Metabolic Disorders by Enhancing Analytical Accuracy

The discovery of reliable biomarkers is a critical goal in the study of metabolic disorders, as they can aid in early diagnosis, prognosis, and monitoring of therapeutic responses. nih.govesmed.org The use of stable isotope-labeled internal standards, such as this compound, significantly enhances the analytical accuracy and precision of metabolomic studies, thereby strengthening the validity of potential biomarkers. nih.govthermofisher.comumn.edu

By ensuring accurate quantification of metabolites, these internal standards help to reduce analytical variability and improve the chances of identifying true biological differences between healthy and diseased individuals. thermofisher.com Metabolomic profiling has been successfully employed to identify candidate biomarkers in a range of diseases, including various cancers and metabolic dysfunction-associated steatotic liver disease. nih.govxiahepublishing.commdpi.com The improved analytical rigor provided by stable isotope-labeled standards is essential for the validation of these biomarkers in larger patient cohorts and their eventual translation into clinical practice. thermofisher.com

Computational and Theoretical Approaches in Suberyl Glycine 13c2,15n Research

Mathematical Modeling and Simulation of Metabolic Flux Networks Using Isotopic Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a cell's metabolic network. researchgate.net When cells are supplied with an isotopically labeled substrate such as Suberyl Glycine-13C2,15N, the heavy isotopes (¹³C and ¹⁵N) are incorporated into downstream metabolites. By measuring the distribution of these isotopes using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and their relative contributions. nih.gov

The dual labeling in this compound is particularly advantageous as it allows for the simultaneous tracing of carbon and nitrogen atoms. This is crucial for understanding the integrated carbon-nitrogen metabolism, especially in pathways like amino acid and nucleotide biosynthesis. nih.gov

Mathematical modeling is central to ¹³C-¹⁵N-MFA. The process typically involves:

Model Construction: A stoichiometric model of the relevant metabolic network is created, defining all known biochemical reactions, their substrates, and products. This model includes the specific atom transitions for both carbon and nitrogen.

Data Input: Experimental data, including the isotopic labeling patterns of metabolites (e.g., from protein-bound amino acids), and extracellular uptake and secretion rates, are fed into the model.

Flux Estimation: Iterative algorithms are used to find the set of intracellular fluxes that best explains the observed isotopic labeling data. The model simulates the expected labeling patterns for a given set of fluxes and adjusts the fluxes until the simulated patterns match the experimental measurements.

Software suites like 13CFLUX2 and INCA are designed to handle the complexity of these calculations, offering tools for model construction, simulation, and statistical analysis. ucdavis.eduoup.com13cflux.net Such platforms can perform isotopically non-stationary MFA (INST-MFA), which analyzes the change in isotopic labeling over time, providing a more detailed snapshot of metabolic dynamics. ucdavis.edu

Table 1: Hypothetical Flux Analysis from Suberyl Glycine-¹³C₂,¹⁵N Tracer
MetabolitePathway of OriginPredicted IsotopologueRelative Flux Contribution (%)
GlutamateTransamination from Glycine (B1666218)M+1 (¹⁵N)65
GlutamateDe novo synthesisM+035
AspartateTCA Cycle + TransaminationM+3 (²¹³C, ¹¹⁵N)40
AspartateAnaplerotic reactionsM+1 (¹¹⁵N)60
SerineGlycolysis/Glycine CleavageM+3 (²¹³C, ¹¹⁵N)80
SerineOther sourcesM+020

Molecular Dynamics Simulations of Enzyme-Substrate Complexes Involving Labeled Suberyl Glycine

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of biomolecules at an atomic level. nih.gov In the context of this compound, MD simulations are used to study the interactions between the labeled substrate and its target enzymes. These simulations model the physical movements of atoms and molecules over time, offering insights into binding events, conformational changes, and the stability of enzyme-substrate complexes. mdpi.com

For a standard MD simulation using classical force fields, the isotopic labeling in this compound has a negligible effect on the trajectory, as the mass difference between isotopes is too small to significantly alter the classical mechanics of the system. However, MD simulations are crucial for several reasons:

Binding Pose and Stability: Simulations can predict the most stable binding orientation of Suberyl Glycine within an enzyme's active site and quantify the interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Conformational Sampling: Enzymes are not static entities. MD can explore the different conformations the enzyme-substrate complex can adopt, identifying those that are catalytically competent. This is essential for understanding how an enzyme prepares its substrate for reaction.

Solvent Effects: MD explicitly models the surrounding water molecules and ions, revealing their role in mediating enzyme-substrate interactions and participating in the catalytic mechanism.

The primary value of MD in this context is to provide realistic structural models and dynamic information that serve as the starting point for more computationally intensive quantum mechanical calculations, which are necessary to understand the electronic-level details of the reaction and the effects of the isotopes.

Table 2: Example Output from a Hypothetical MD Simulation of an Enzyme-Suberyl Glycine Complex
ParameterDescriptionSimulated Value
RMSD of SubstrateRoot Mean Square Deviation of the substrate's atomic positions, indicating stability in the binding pocket.1.2 ± 0.3 Å
Hydrogen BondsAverage number of hydrogen bonds between the substrate and enzyme active site residues.4.5
Binding Free EnergyCalculated energy of binding, indicating the affinity of the substrate for the enzyme.-9.8 kcal/mol
Key Residue InteractionDistance between the substrate's carboxyl group and a key catalytic residue (e.g., Lysine amine).2.8 ± 0.5 Å

Quantum Chemical Calculations for Understanding Isotope Effects and Reaction Mechanisms

While MD simulations describe the classical motion of atoms, quantum chemical (QC) calculations are required to model the breaking and forming of chemical bonds that occur during an enzymatic reaction. These methods are essential for understanding how the isotopic substitution in this compound affects the reaction rate—a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govnih.gov

A KIE is the ratio of the reaction rate of a molecule with lighter isotopes to that of its counterpart with heavier isotopes. matthewjvarga.com The difference in mass affects the zero-point vibrational energy of the chemical bonds involving the isotopes; bonds to heavier isotopes have lower zero-point energies and are thus stronger and harder to break. rsc.org

QC calculations, often using Density Functional Theory (DFT), can model the reaction pathway, including the reactant, product, and the high-energy transition state. mdpi.com By calculating the vibrational frequencies of these states for both the unlabeled and the ¹³C,¹⁵N-labeled Suberyl Glycine, the KIE can be predicted. umn.edu

This theoretical KIE can then be compared with experimental values. A match between the calculated and observed KIE provides strong evidence in support of the proposed reaction mechanism and transition state structure. Discrepancies may suggest alternative mechanisms or quantum mechanical effects like tunneling. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful, treating the reactive core of the enzyme's active site with high-level QC while the rest of the protein and solvent are handled by more efficient classical force fields. nih.gov

Table 3: Theoretical Kinetic Isotope Effects (KIEs) for a Hypothetical Enzyme Reaction
Isotopic SubstitutionBond Being AlteredCalculated KIE (k_light / k_heavy)Interpretation
¹²C / ¹³CC-N bond cleavage1.04This bond is partially broken in the transition state.
¹⁴N / ¹⁵NC-N bond cleavage1.02Supports C-N cleavage; smaller effect than carbon.
¹H / ²H (Deuterium)C-H bond cleavage (at another site)3.50Indicates primary KIE; C-H bond is broken in the rate-determining step.
¹²C / ¹³C (secondary)Carbonyl C=O0.99No significant change at this position; likely not involved in rate-limiting step.

Bioinformatics Tools for Integrated Analysis of Isotopic Tracing Data with Genomic and Proteomic Information

The data generated from isotopic tracing experiments using this compound is complex. Bioinformatics tools are indispensable for processing this data, analyzing the results, and integrating them with other large-scale biological datasets (omics data).

The workflow involves several stages, each supported by specific software:

Raw Data Processing: Mass spectrometry data must be processed to identify peaks corresponding to different isotopologues (molecules with different numbers of heavy isotopes) and to correct for the natural abundance of stable isotopes. Tools like IsoCor and IsoCorrectoR are designed for this purpose. mdpi.com

Flux Calculation: As discussed in section 7.1, specialized software like 13CFLUX2, INCA, or FiatFlux is used to perform the core metabolic flux analysis calculations. ucdavis.edu13cflux.netnih.gov

Data Visualization and Pathway Mapping: To make biological sense of the flux map, the calculated flux values are often visualized on metabolic pathway diagrams. Tools like Escher-Trace allow for the intuitive visualization of tracing data directly on customizable metabolic maps. escholarship.org

Multi-Omics Integration: The ultimate goal is often to understand how metabolic fluxes are regulated. Bioinformatics platforms enable the integration of MFA results with genomics (gene sequence), transcriptomics (gene expression), and proteomics (protein abundance) data. For instance, an observed change in a metabolic flux can be correlated with the upregulation of the gene encoding the enzyme that catalyzes that reaction. Recently developed tools like IsoPairFinder help to connect genetic manipulations with their metabolic outcomes using stable isotope tracing. nih.govbiorxiv.org

This integrated analysis provides a systems-level understanding of metabolism, linking genetic information to metabolic function and phenotype.

Table 4: Selected Bioinformatics Tools for Isotopic Tracing Data Analysis
ToolPrimary FunctionInput DataOutput
IsoCorNatural isotope abundance correctionRaw MS isotopologue intensitiesCorrected isotopologue distributions
13CFLUX2Steady-state and non-stationary MFAMetabolic model, labeling data, extracellular ratesMetabolic flux map, confidence intervals
Escher-TracePathway visualization of tracing dataCorrected labeling data, flux dataInteractive metabolic maps with data overlays
IsoPairFinderPathway discovery by pairing unlabeled and labeled dataPaired ¹²C and ¹³C metabolomics dataPrioritized substrate-product pairs

Future Directions and Emerging Research Avenues for Suberyl Glycine 13c2,15n

Development of Novel Synthesis Methodologies for Advanced and Site-Specific Isotopic Labeling

The utility of Suberyl Glycine-13C2,15N is intrinsically linked to its synthesis. Future research will likely focus on developing more sophisticated and efficient methods for its production, with an emphasis on advanced and site-specific isotopic labeling. Current chemical synthesis methods, while effective, can be complex and may not offer the flexibility required for certain experimental designs.

Emerging synthetic strategies that could be applied to this compound include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity and milder reaction conditions compared to traditional chemical methods. This could be particularly useful for ensuring the precise placement of the 13C and 15N labels within the Suberyl Glycine (B1666218) molecule.

Flow Chemistry: Continuous flow synthesis methods can offer improved control over reaction parameters, leading to higher yields and purity. This automated approach could also facilitate the on-demand synthesis of this compound for specific research needs.

These advancements will not only make this compound more accessible to the research community but will also enable the creation of novel, intricately labeled versions to probe specific metabolic questions.

Integration with Multi-Omics Platforms for Holistic Systems Biology Insights

The true power of this compound will be unlocked through its integration into multi-omics workflows. By combining stable isotope tracing with genomics, transcriptomics, and proteomics, researchers can gain a more comprehensive and dynamic understanding of biological systems.

Future research in this area will likely involve:

Metabolomics-Driven Proteomics: Tracing the metabolic fate of this compound can identify enzymes and pathways that are actively processing acyl glycines. This information can then be correlated with proteomic data to identify changes in the expression or post-translational modification of these key proteins.

Fluxomics and Transcriptomics: By quantifying the flux of this compound through metabolic pathways, researchers can link metabolic changes to alterations in gene expression. This can help to uncover the regulatory networks that govern acyl glycine metabolism.

Integrated Data Analysis: A major challenge and area of future development will be the creation of computational tools and statistical models that can effectively integrate these large and diverse datasets. The goal is to move beyond correlational studies to a more mechanistic understanding of how different molecular layers interact.

This integrated approach will provide a more holistic view of cellular function, revealing how perturbations in acyl glycine metabolism are connected to broader changes in the cellular landscape.

Expansion of Research Applications to Underexplored Biological Systems and Pathological Conditions

While suberylglycine (B135176) is a known biomarker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the full scope of its biological roles and pathological implications remains to be explored. reddit.comtechnologynetworks.com The availability of isotopically labeled this compound opens up new avenues for research in a variety of underexplored areas.

Future applications could include:

Investigating Fatty Acid Oxidation Disorders: this compound can be used as a tracer to study the pathophysiology of MCAD deficiency and other fatty acid oxidation disorders in greater detail. nih.govnih.govnih.gov This could lead to a better understanding of disease mechanisms and the development of novel therapeutic strategies.

Exploring Neurological and Metabolic Diseases: Emerging evidence suggests a link between glycine metabolism and various pathological conditions, including neurological disorders and metabolic diseases. oup.comacs.org this compound could be used to probe the role of acyl glycine metabolism in these complex diseases.

Studying Underexplored Biological Systems: The application of this compound is not limited to human health. It can also be used to study metabolic pathways in a wide range of organisms, from microbes to plants, providing insights into their unique biochemistry.

The ability to trace the metabolism of suberylglycine in these diverse contexts will undoubtedly lead to new discoveries and a deeper appreciation for the role of acyl glycines in biology.

Advancement of Data Processing and Visualization Tools for Complex Isotopic Tracing Studies

The increasing complexity of isotopic tracing experiments necessitates the development of more sophisticated data processing and visualization tools. The large datasets generated from multi-omics studies require advanced computational methods for their analysis and interpretation.

Future advancements in this area will likely focus on:

Automated Data Processing Pipelines: There is a need for user-friendly software that can automate the entire data processing workflow, from peak picking and integration to the calculation of isotopic enrichment and metabolic flux.

Integrated Visualization Platforms: Tools that can visualize data from multiple omics platforms in an integrated manner will be crucial for identifying meaningful patterns and relationships. This could include interactive pathway maps that display metabolomic, proteomic, and transcriptomic data simultaneously.

Machine Learning and Predictive Modeling: Machine learning algorithms can be trained on large isotopic tracing datasets to identify novel biomarkers, predict metabolic responses to perturbations, and generate new hypotheses for further investigation.

The development of these advanced data analysis tools will be essential for extracting the maximum amount of information from studies using this compound and other isotopic tracers, ultimately accelerating the pace of scientific discovery.

Q & A

Q. What is the primary application of Suberyl Glycine-13C₂,¹⁵N in metabolic studies?

Suberyl Glycine-13C₂,¹⁵N is a stable isotope-labeled compound used to trace metabolic pathways and quantify flux in biochemical systems. Its dual ¹³C and ¹⁵N labeling enables precise tracking of glycine-derived metabolites in in vivo or in vitro models using techniques like NMR, mass spectrometry (MS), or LC-MS/MS. For example, in metabolomics, it helps map glycine's role in glutathione synthesis or one-carbon metabolism by distinguishing labeled metabolites from endogenous pools .

Q. How should researchers validate the isotopic purity of Suberyl Glycine-13C₂,¹⁵N?

Isotopic purity (>98% for ¹³C and ¹⁵N) must be confirmed via high-resolution mass spectrometry (HRMS) or gravimetric analysis. A validated approach involves preparing mixtures of natural and labeled glycine (e.g., 1:1 molar ratios) and comparing experimental vs. theoretical molar fractions using HRMS. Parameters like mass resolution (>20,000) and scan numbers must be optimized to minimize interference from natural isotopes .

Q. What experimental controls are essential when using Suberyl Glycine-13C₂,¹⁵N in tracer studies?

Critical controls include:

  • Unlabeled controls : To distinguish background signals from labeled metabolites.
  • Internal standards : Use structurally analogous isotopes (e.g., GSH-(glycine-13C₂,¹⁵N)) for quantification in LC-MS/MS .
  • Blanks : Matrix-matched samples to assess contamination.
  • Stability tests : Verify compound integrity under experimental conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers optimize sampling protocols for metabolic flux analysis using Suberyl Glycine-13C₂,¹⁵N?

Sampling should balance temporal resolution and analytical precision. For time-course studies:

  • Frequent early sampling : Capture rapid turnover phases (e.g., first 30 minutes post-administration).
  • Replicate sampling : Mitigate biological variability, especially in heterogeneous tissues.
  • Quenching methods : Rapid freezing in liquid nitrogen to halt enzymatic activity.
    Statistical tools (e.g., ANOVA for tracer recovery rates) and power analysis are recommended to determine sample size .

Q. What are the challenges in quantifying Suberyl Glycine-13C₂,¹⁵N in complex biological matrices, and how can they be addressed?

Key challenges include:

  • Ion suppression in MS : Mitigated by using isotopically labeled internal standards (e.g., GSH-(glycine-13C₂,¹⁵N)) to normalize matrix effects .
  • Isotopic cross-talk : Resolve overlapping peaks via high-resolution MS (e.g., Q-TOF) or chromatographic separation .
  • Low abundance : Pre-concentration via solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance sensitivity .

Q. How should contradictory data in tracer studies using Suberyl Glycine-13C₂,¹⁵N be analyzed?

Contradictions often arise from:

  • Compartmentalization : Glycine pools in mitochondria vs. cytosol may exhibit divergent labeling kinetics. Subcellular fractionation or imaging mass spectrometry can clarify spatial heterogeneity .
  • Isotope dilution : Correct for unlabeled glycine influx using mass balance equations.
  • Kinetic modeling : Fit data to compartmental models (e.g., steady-state vs. dynamic flux) to reconcile discrepancies .

Q. What methodologies are recommended for integrating Suberyl Glycine-13C₂,¹⁵N data with multi-omics datasets?

  • Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG mapper overlay labeled metabolite data with transcriptomic/proteomic profiles.
  • Isotope-resolved network modeling : Platforms like INCA (Isotopomer Network Compartmental Analysis) integrate ¹³C/¹⁵N labeling data to map metabolic interactions .
  • Data normalization : Use z-score transformation or Pareto scaling to harmonize omics datasets .

Methodological Best Practices

Q. How to design a robust NMR/MS protocol for Suberyl Glycine-13C₂,¹⁵N-based studies?

  • NMR : Use ¹³C-¹H HSQC for glycine resonance assignment; ¹⁵N-edited NOESY for protein interaction studies.
  • MS : Employ MRM (multiple reaction monitoring) for targeted quantification (e.g., m/z 394.2→265.2 for GSH derivatives) .
  • Calibration : Include at least six-point calibration curves with R² > 0.99 .

Q. What statistical frameworks are suitable for interpreting isotopic enrichment data?

  • Tracer recovery calculations : Use the formula:
    Recovery (%)=Labeled metaboliteTotal tracer administered×100\text{Recovery (\%)} = \frac{\text{Labeled metabolite}}{\text{Total tracer administered}} \times 100

  • Bayesian modeling : For uncertainty quantification in flux estimates .

  • Principal component analysis (PCA) : To identify outliers or batch effects in large datasets .

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